

# Spectroscopic data (NMR, IR, Mass Spec) for 4-Amino-N-methylnicotinamide

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## Compound of Interest

Compound Name: 4-Amino-N-methylnicotinamide

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## A Comprehensive Spectroscopic Guide to 4-Amino-N-methylnicotinamide

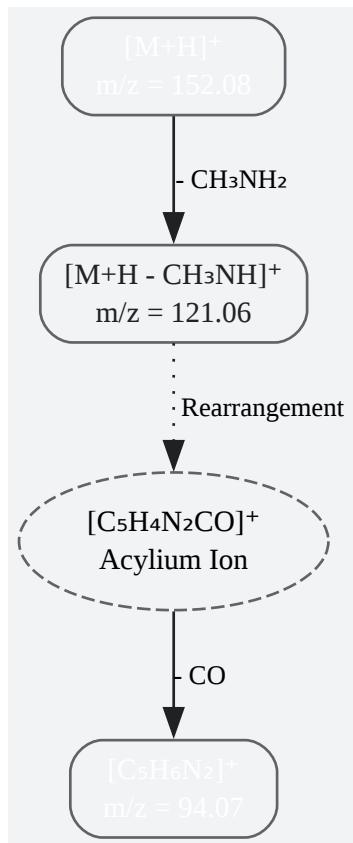
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Introduction: **4-Amino-N-methylnicotinamide**, a derivative of nicotinamide (Vitamin B3), is a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a primary amine and a secondary N-methylcarboxamide group, presents a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for any research application, mandating a thorough characterization using modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-Amino-N-methylnicotinamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As comprehensive, peer-reviewed spectral data for this specific compound (CAS 910656-00-7) is not readily consolidated in the public domain, this document synthesizes predicted data grounded in fundamental spectroscopic principles and validated by experimental data from structurally analogous molecules. The causality behind spectral assignments is explained to provide researchers with a robust framework for interpreting their own experimental results.

## Molecular Structure and Functional Group Analysis

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. **4-Amino-N-methylNicotinamide** consists of three key regions that dictate its spectral properties: the substituted pyridine ring, the primary amino group (-NH<sub>2</sub>), and the N-methylamide side chain (-CONHCH<sub>3</sub>).



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Caption: Predicted major fragmentation pathway for **4-Amino-N-methylNicotinamide**.

Causality and Interpretation:

- Protonation: In ESI, the molecule is protonated, most likely at the most basic site, the pyridine nitrogen or the primary amine.
- Amide Cleavage: The most favorable fragmentation is the cleavage of the C-N amide bond. This results in the loss of a neutral methylamine molecule ( $CH_3NH_2$ , 31.04 Da), leading to the fragment at  $m/z$  121.06. [1][2]3. Decarbonylation: The resulting acylium ion can then lose carbon monoxide ( $CO$ , 28.01 Da) to form a stable aminopyridinium species at  $m/z$  94.07.

# Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols should be followed.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **4-Amino-N-methylnicotinamide**.
- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C and shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquisition:
  - <sup>1</sup>H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.
  - <sup>13</sup>C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of <sup>13</sup>C.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H).

## FT-IR Spectroscopy Protocol (ATR)

- Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Application: Place a small amount of the solid **4-Amino-N-methylnicotinamide** powder directly onto the ATR crystal.

- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10  $\mu$ g/mL in the mobile phase.
- Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity and introduce it cleanly to the mass spectrometer. A simple C18 column with a water/acetonitrile gradient is often sufficient.
- Ionization: The eluent from the LC is directed into the Electrospray Ionization (ESI) source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. Operate in positive ion mode.
- MS Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion  $[M+H]^+$ .
- Tandem MS (MS/MS): Perform a product ion scan by selecting the  $[M+H]^+$  ion (m/z 152.1) in the first mass analyzer (quadrupole) and fragmenting it in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer, providing the MS/MS spectrum.

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